molecular formula C11H15NO6S B2983175 3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid CAS No. 746655-80-1

3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid

Cat. No. B2983175
Key on ui cas rn: 746655-80-1
M. Wt: 289.3
InChI Key: PAAMXIJQFGQXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390814B2

Procedure details

A solution of 3.8 g of 3,4-dimethoxybenzenesulfonyl chloride in 5 ml of dioxane is added dropwise to a solution of 1.5 g of 3-aminopropionic acid in 20 ml of 1N NaOH solution. The mixture is left to stir while controlling the pH (pH>7) for 12 h, the pH is reduced below 7 by adding citric acid, and the reaction solution is then extracted with methylene chloride. The organic phase is dried over magnesium sulfate, concentrated under reduced pressure and employed without further purification in the next reaction step. The desired product is obtained with MW=289.31 (calculated); measured value (M+H)+: 290.1
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:11](Cl)(=[O:13])=[O:12])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCOCC1.[OH-].[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:11]([NH:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19])(=[O:13])=[O:12])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CUSTOM
Type
CUSTOM
Details
for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the reaction solution is then extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
employed without further purification in the next reaction step

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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